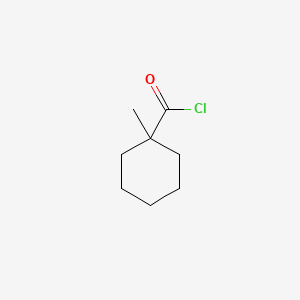

1-Methylcyclohexanecarbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPXIOFWKOIYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031503 | |

| Record name | Cyclohexanecarbonyl chloride, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2890-61-1 | |

| Record name | 1-Methylcyclohexanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2890-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1-cyclohexanecarboxylic acid chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002890611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl chloride, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylcyclohexanecarbonyl chloride molecular weight and formula

An In-Depth Technical Guide to 1-Methylcyclohexanecarbonyl Chloride: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key reactive intermediate in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data presentation to offer field-proven insights into its synthesis, mechanistic behavior, and practical applications. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Core Molecular Profile

This compound is a derivative of cyclohexane carboxylic acid, featuring a methyl group and a reactive acyl chloride moiety attached to the same quaternary carbon. This specific substitution pattern imparts unique steric and electronic properties that are valuable in the synthesis of complex molecular architectures.

The fundamental properties of this compound are summarized below, providing a foundational dataset for any experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃ClO | [1][2][3] |

| Molecular Weight | 160.64 g/mol | [1][3][4][5] |

| CAS Number | 2890-61-1 | [1][2][3] |

| IUPAC Name | 1-methylcyclohexane-1-carbonyl chloride | [3] |

| Density | 1.055 g/cm³ (at 20 °C) | [6] |

| Melting Point | Approx. -4 °C | [6] |

| SMILES | CC1(CCCCC1)C(=O)Cl | [1][3] |

| Synonyms | 1-methyl-1-cyclohexanecarboxylic acid chloride, 1-methylcyclohexylcarbonyl chloride | [3] |

Synthesis Pathway and Mechanistic Rationale

The most direct and common route to this compound is through the chlorination of its parent carboxylic acid, 1-methylcyclohexanecarboxylic acid. The choice of chlorinating agent is critical and is typically governed by factors such as scale, desired purity, and tolerance of downstream processes to byproducts. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[7]

Mechanism of Synthesis via Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is transformed into a superior leaving group, facilitating its displacement by a chloride ion.

Caption: Synthesis of Acyl Chloride from Carboxylic Acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of the analogous cyclohexanecarbonyl chloride.[1] The principles are directly transferable.

Materials:

-

1-Methylcyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask, condenser, and a gas trap (for HCl and SO₂)

Procedure:

-

System Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube or connected to a gas trap containing a sodium hydroxide solution to neutralize the acidic gas byproducts. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Charging: To the flask, add 1-methylcyclohexanecarboxylic acid (1.0 eq). Dissolve or suspend it in a minimal amount of anhydrous toluene.

-

Reagent Addition: Slowly add thionyl chloride (approx. 1.2-1.5 eq) to the stirred solution at room temperature. The addition may be exothermic.

-

Reaction: After the addition is complete, gently heat the mixture to reflux (the boiling point of toluene is ~111 °C). Maintain reflux for 1-2 hours or until the evolution of gas ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the formation of the methyl ester via GC-MS.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure. The crude this compound is often of sufficient purity for subsequent steps. For higher purity, fractional distillation under vacuum is recommended.

Justification of Choices:

-

Excess Thionyl Chloride: Using a slight excess ensures the complete conversion of the carboxylic acid.

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the carboxylic acid. Strict exclusion of moisture is paramount for high yields.

-

Reflux: Heating accelerates the reaction rate, ensuring the reaction proceeds to completion in a reasonable timeframe.

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of this compound lies in its role as an electrophilic acylating agent. The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the substitution of the chloride, which is an excellent leaving group. This reactivity is fundamental to the formation of amides and esters, crucial linkages in many pharmaceutical compounds.

General Reaction with Nucleophiles

The reaction with primary or secondary amines to form amides is particularly important in drug development. This transformation, often conducted under Schotten-Baumann conditions, is robust and high-yielding.[8]

Caption: General Nucleophilic Acyl Substitution Pathway.

Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the synthesis of an N-substituted amide from this compound and a primary amine.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

A non-nucleophilic base (e.g., triethylamine, Et₃N)

-

Anhydrous aprotic solvent (e.g., dichloromethane, DCM)

Procedure:

-

Reactant Solution: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove excess amine and triethylamine), a saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Justification of Choices:

-

Low Temperature Addition: The reaction is often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and prevent potential side reactions.

-

Triethylamine Base: The reaction produces one equivalent of HCl. The non-nucleophilic base is required to scavenge this acid, preventing it from protonating the reactant amine and rendering it non-nucleophilic.[3]

-

Aqueous Wash: The series of washes effectively removes unreacted starting materials and the triethylammonium chloride salt, simplifying the final purification step.

Applications in Drug Development and Agrochemicals

The 1-methylcyclohexane moiety is a valuable structural motif in medicinal and agricultural chemistry. It provides a non-planar, lipophilic scaffold that can be used to optimize the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and cell permeability.

-

Agrochemicals: this compound is a direct precursor in the synthesis of Fenhexamid , a widely used fungicide. The amide bond is formed by reacting the acyl chloride with an appropriate aniline derivative.

-

Pharmaceuticals: While direct examples in marketed drugs are less common, its parent structure, cyclohexanecarbonyl chloride, is a key intermediate in the synthesis of Praziquantel , an essential anti-parasitic drug. [cite: 15 from initial search] This highlights the importance of the cyclohexane scaffold in bioactive molecules. Furthermore, derivatives of this compound have been explored as serotonergic agents , indicating its potential in developing treatments for neurological disorders. [cite: 12 from initial search] The cyclohexane-1,3-dione scaffold, a related structure, has also shown potential as a source for anticancer agents. [cite: 17 from initial search]

Safety and Handling

As a reactive acyl chloride, this compound presents several hazards that require strict safety protocols.

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact.

-

Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][9]

-

Reactivity with Water: It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas. All handling must be performed under anhydrous conditions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Lab coat and appropriate clothing.

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Keep away from water, alcohols, amines, and bases, except under controlled reaction conditions.

-

Store in a tightly sealed container under an inert atmosphere in a cool, dry place. [cite: 1 from initial search]

Conclusion

This compound is a versatile and highly reactive chemical intermediate. Its value is rooted in its ability to efficiently introduce the 1-methylcyclohexanecarbonyl scaffold into target molecules through robust and well-understood nucleophilic acyl substitution reactions. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel, high-value chemical entities.

References

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

ChemHelpASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

- This cit

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

- This cit

-

Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 2. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]

- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. Sciencemadness Discussion Board - thionyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | C8H13ClO | CID 4189245 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Methylcyclohexanecarbonyl Chloride from 1-Methylcyclohexanecarboxylic Acid

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 1-methylcyclohexanecarbonyl chloride, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings, compare common synthetic strategies, and provide detailed experimental protocols.

Introduction: The Significance of Acyl Chlorides in Medicinal Chemistry

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile building blocks in organic synthesis. Their enhanced electrophilicity at the carbonyl carbon makes them prime candidates for nucleophilic acyl substitution reactions, enabling the facile formation of esters, amides, and other crucial functional groups. The introduction of specific lipophilic and structural motifs, such as the 1-methylcyclohexyl group, can be critical in modulating the pharmacological properties of a target molecule, including its potency, selectivity, and pharmacokinetic profile. While direct applications of this compound in marketed drugs are not broadly publicized, its structural analogs, like cyclohexanecarbonyl chloride, are utilized as intermediates in the synthesis of pharmaceuticals such as Praziquantel, an anti-parasitic drug.[1] This underscores the importance of robust and well-characterized methods for the preparation of such acyl chlorides.

Theoretical Framework: A Mechanistic Exploration of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl group with a chloride ion. This transformation requires the use of a chlorinating agent to activate the carboxylic acid. The three most commonly employed reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

The Thionyl Chloride Route

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the reaction equilibrium towards the product.

Reaction Workflow with Thionyl Chloride

Caption: A simplified workflow for the synthesis of this compound using thionyl chloride.

The addition of a base like pyridine can accelerate the reaction by neutralizing the generated HCl.

The Oxalyl Chloride/DMF System

Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent for this transformation. The reaction is typically milder than with thionyl chloride and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous.

The catalytic cycle begins with the reaction of oxalyl chloride and DMF to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack of the chloride ion.

Catalytic Cycle of DMF in Oxalyl Chloride Reaction

Caption: The catalytic role of DMF in the formation of an acyl chloride using oxalyl chloride.

The Phosphorus Pentachloride Method

Phosphorus pentachloride (PCl₅) is a strong chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. The reaction also produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. Due to the solid nature of PCl₅ and the formation of a liquid byproduct (POCl₃), the work-up can be more involved compared to the other methods. The reaction mechanism involves an initial attack of the carboxylic acid on the phosphorus center, followed by elimination and subsequent nucleophilic attack by chloride.[2][3]

Comparative Analysis of Synthetic Methods

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / DMF | Phosphorus Pentachloride (PCl₅) |

| Reactivity | High | High (with DMF catalyst) | Very High |

| Byproducts | SO₂ (g), HCl (g) | CO₂ (g), CO (g), HCl (g) | POCl₃ (l), HCl (g) |

| Work-up | Relatively simple; excess reagent removed by distillation. | Simple; gaseous byproducts. | More complex due to liquid POCl₃ byproduct. |

| Typical Yield | Generally high (>90%) | High, often quantitative | High |

| Purity | Good, but may contain sulfur-containing impurities. | Generally very high. | Good, but may require careful purification from POCl₃. |

| Safety | Toxic and corrosive, reacts violently with water.[4] | Toxic and corrosive. | Moisture-sensitive solid, corrosive. |

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. All glassware should be oven-dried before use as the reagents are sensitive to moisture.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of the analogous cyclohexanecarbonyl chloride, which has been reported to yield over 99% conversion.[5]

Materials:

-

1-Methylcyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (or another suitable inert solvent like toluene)

-

Methanol (for quenching a small sample for GC analysis)

-

Triethylamine (for GC sample preparation)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, add 1-methylcyclohexanecarboxylic acid (1.0 eq).

-

Add anhydrous benzene to dissolve the carboxylic acid.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride and the solvent can be removed by distillation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Work-up and Purification:

-

To confirm the completion of the reaction, a small aliquot of the reaction mixture can be carefully added to methanol containing a small amount of triethylamine. The resulting methyl ester can be analyzed by Gas Chromatography (GC).[5]

-

The final product is purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride and DMF

This method is known for its mild conditions and high purity of the resulting acyl chloride.

Materials:

-

1-Methylcyclohexanecarboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.1 - 1.5 eq) to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution (CO₂, CO, HCl) ceases.

-

The solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator.

Work-up and Purification:

-

The crude product is often of high purity and can be used directly in the next step.

-

If further purification is required, vacuum distillation can be employed.

Protocol 3: Synthesis using Phosphorus Pentachloride

This method is effective but requires careful handling of the solid reagent and the liquid byproduct.

Materials:

-

1-Methylcyclohexanecarboxylic acid

-

Phosphorus pentachloride (PCl₅)

-

An inert solvent (e.g., anhydrous diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas outlet to trap HCl, add 1-methylcyclohexanecarboxylic acid (1.0 eq) and a suitable inert solvent.

-

Cool the flask in an ice bath.

-

Carefully add solid phosphorus pentachloride (1.0 - 1.1 eq) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature until the evolution of HCl gas subsides. Gentle warming may be required to complete the reaction.

-

The reaction mixture will contain the acyl chloride, phosphoryl chloride (POCl₃), and the solvent.

Work-up and Purification:

-

The solvent can be removed by simple distillation.

-

The this compound can then be separated from the higher-boiling POCl₃ by fractional distillation under reduced pressure.

Characterization of this compound

The successful synthesis of this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show signals for the methyl group and the methylene protons of the cyclohexane ring. The chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group. |

| ¹³C NMR | The spectrum should display a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >170 ppm). Signals for the quaternary carbon, methyl carbon, and the carbons of the cyclohexane ring will also be present. |

| FTIR | A strong absorption band characteristic of the C=O stretching vibration in an acyl chloride is expected in the region of 1780-1815 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the carbonyl group. |

Conclusion

The synthesis of this compound from 1-methylcyclohexanecarboxylic acid can be effectively achieved using several chlorinating agents. The choice of reagent depends on factors such as the desired purity, scale of the reaction, and the available equipment for work-up and purification. The thionyl chloride and oxalyl chloride methods are generally preferred due to the formation of gaseous byproducts, which simplifies the purification process. For high-purity applications, the oxalyl chloride/DMF system is often the method of choice. The phosphorus pentachloride route is also effective but requires more rigorous purification to remove the phosphoryl chloride byproduct. This guide provides the necessary theoretical and practical knowledge for the successful synthesis and characterization of this important synthetic intermediate.

References

- Korea Kumho Petrochemical Co., Ltd. (2004). Process for preparing cyclohexanecarbonyl chloride.

- Reaction of Carboxylic acid & PCl5 || Acid chloride || Alkanoyl Halides || NEET ||JEE || CUET ||BSc. (2022, March 7). [Video]. YouTube.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of thionyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Symmetrical and Unsymmetrical o-Phthalyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Thionyl chloride. Retrieved from [Link]

- YouTube. (2022, March 7). Reaction of Carboxylic acid & PCl5 || Acid chloride || Alkanoyl Halides || NEET ||JEE || CUET ||BSc. [Video].

- YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with PCl5. [Video].

Sources

- 1. Cyclohexanecarbonyl chloride-2719-27-9 [ganeshremedies.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. US2393247A - Process for the preparation of thionyl chloride - Google Patents [patents.google.com]

- 5. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

Interpreting IR spectrum of 1-Methylcyclohexanecarbonyl chloride

An In-Depth Technical Guide to the Infrared Spectrum of 1-Methylcyclohexanecarbonyl Chloride

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and development, providing rapid and non-destructive identification of functional groups within a molecular structure.[1] This guide offers a comprehensive analysis of the infrared spectrum of this compound, a molecule combining the features of a saturated carbocyclic system with a highly reactive acyl chloride functional group. Authored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the key vibrational modes, provides a detailed interpretation of the expected spectral features, and outlines a robust experimental protocol for data acquisition. By correlating specific absorption bands with their corresponding molecular vibrations, this guide serves as a practical reference for the structural characterization of this and similar aliphatic acyl chloride compounds.

Molecular Structure and Key Vibrational Units

This compound possesses a unique combination of functional groups that give rise to a characteristic infrared spectrum. The structure consists of a cyclohexane ring, a tertiary carbon center, a methyl group, and an acyl chloride moiety. Each of these components has distinct bonds that vibrate at specific frequencies when interacting with infrared radiation. The primary bonds of interest for spectral interpretation are the carbonyl (C=O) double bond, the carbon-chlorine (C-Cl) single bond, and the various carbon-hydrogen (C-H) single bonds of the cyclohexane ring and the methyl group.

Sources

An In-depth Technical Guide to the C=O Stretching Frequency in 1-Methylcyclohexanecarbonyl Chloride

This guide provides a comprehensive analysis of the carbonyl (C=O) stretching frequency in 1-methylcyclohexanecarbonyl chloride, a molecule of interest in synthetic organic chemistry. We will delve into the theoretical principles governing vibrational spectroscopy, the practical aspects of sample preparation and analysis, and a detailed interpretation of the spectral data, supported by comparative analysis with analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of molecular characterization through infrared (IR) spectroscopy.

Theoretical Framework: The Vibrating Carbonyl Group

The carbonyl group's stretching vibration is one of the most characteristic and informative absorption bands in an infrared spectrum. Its position, intensity, and shape are highly sensitive to the local electronic and steric environment of the C=O bond. For acyl chlorides, the C=O stretching frequency is typically found at a relatively high wavenumber, generally in the range of 1775-1815 cm⁻¹[1]. This high frequency is primarily due to the strong inductive effect of the chlorine atom.

Electronic Effects: The Inductive Influence of Chlorine

The electronegative chlorine atom withdraws electron density from the carbonyl carbon through the sigma bond (the inductive effect). This withdrawal of electron density shortens and strengthens the C=O double bond, leading to a higher vibrational frequency[2]. This effect is a cornerstone of interpreting the IR spectra of acyl chlorides and distinguishes them from other carbonyl-containing functional groups like ketones or esters, which absorb at lower frequencies.

Steric and Conformational Effects

Beyond purely electronic effects, the steric environment around the carbonyl group plays a crucial role in determining its stretching frequency. In the case of this compound, the bulky 1-methylcyclohexyl group imposes significant steric constraints. This steric hindrance can influence the C=O bond length and force constant in several ways:

-

Bond Angle Distortion: Steric repulsion between the 1-methyl group and the carbonyl oxygen or the chlorine atom can lead to a slight distortion of the ideal bond angles around the carbonyl carbon. This strain can affect the hybridization and, consequently, the strength of the C=O bond.

-

Conformational Locking: The 1-methylcyclohexyl group is conformationally mobile, existing in a dynamic equilibrium between two chair conformations. However, the presence of the methyl group introduces a significant energy difference between having the carbonyl chloride group in an axial versus an equatorial position. The A-value for a methyl group on a cyclohexane ring is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This conformational preference "locks" the orientation of the carbonyl group relative to the ring, influencing its vibrational modes.

To illustrate the interplay of these factors, a logical diagram is presented below:

Caption: Factors influencing the C=O stretching frequency.

Experimental Section: Synthesis and Spectroscopic Analysis

A thorough understanding of the C=O stretching frequency necessitates a reliable method for the synthesis and purification of this compound, followed by a standardized protocol for acquiring its IR spectrum.

Synthesis of this compound

The most common and efficient method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following protocol is adapted from established procedures for the synthesis of acyl chlorides.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂), place 1-methylcyclohexanecarboxylic acid.

-

Addition of Chlorinating Agent: Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂) (typically 1.5 to 2.0 equivalents) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: The mixture is gently refluxed until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by thin-layer chromatography if a suitable method is available, though acyl chlorides are highly reactive).

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound is then purified by fractional distillation under vacuum to yield the pure product.

Caption: Synthesis workflow for this compound.

Infrared Spectroscopy

The IR spectrum of the purified this compound should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by preparing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty spectrometer should be recorded to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: A drop of the purified acyl chloride is placed on one salt plate, and the second plate is placed on top to create a thin film. The plates are then mounted in the spectrometer's sample holder.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

Data Analysis and Interpretation

While a publicly available, peer-reviewed IR spectrum for this compound is not readily found in common databases, we can predict and interpret its key spectral features with high confidence based on established principles and data from closely related analogues.

Predicted C=O Stretching Frequency

The C=O stretching frequency for this compound is expected to be in the typical range for aliphatic acyl chlorides, around 1800-1810 cm⁻¹ . The primary determinant of this high frequency is the inductive effect of the chlorine atom.

Comparative Analysis with Analogous Compounds

To refine our prediction and understand the influence of the 1-methylcyclohexyl group, we can compare it to less sterically hindered and similarly structured acyl chlorides.

| Compound | C=O Stretching Frequency (cm⁻¹) | Key Structural Feature |

| Acetyl Chloride | ~1802 | Unhindered methyl group |

| Cyclohexanecarbonyl Chloride | ~1790 | Cyclohexyl group, less hindered than 1-methylcyclohexyl |

| Pivaloyl Chloride | ~1806 | Sterically demanding tert-butyl group, a close steric mimic |

| This compound | ~1800-1810 (Predicted) | Sterically demanding 1-methylcyclohexyl group |

Note: The exact frequencies can vary slightly depending on the phase (gas, liquid, solution) and the spectrometer.

The C=O stretching frequency of pivaloyl chloride (trimethylacetyl chloride) provides a particularly insightful comparison. The tert-butyl group is sterically very similar to the 1-methylcyclohexyl group at the alpha-carbon. The observed high frequency for pivaloyl chloride suggests that the steric bulk does not significantly lower the C=O frequency, and in some cases, steric compression can lead to a slight increase. Therefore, the prediction of ~1800-1810 cm⁻¹ for this compound is well-supported.

Conclusion

The C=O stretching frequency of this compound is a key diagnostic tool for its identification and characterization. Governed primarily by the strong inductive effect of the chlorine atom, this absorption is predicted to occur in the 1800-1810 cm⁻¹ region of the infrared spectrum. The significant steric bulk of the 1-methylcyclohexyl group, while influencing the molecule's conformation, is not expected to cause a major deviation from the typical range observed for other sterically hindered aliphatic acyl chlorides. The experimental protocols for synthesis and spectroscopic analysis provided herein offer a robust framework for the empirical verification of these principles. This in-depth understanding is critical for professionals engaged in synthetic chemistry and drug development, where precise molecular characterization is paramount.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning. [Link]

-

Organic Syntheses. (n.d.). Preparation of Acid Chlorides. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

-

Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive GHS Hazard Classification and Safety Profile for 1-Methylcyclohexanecarbonyl Chloride

Introduction

1-Methylcyclohexanecarbonyl chloride (CAS No: 2890-61-1) is a specialized acyl chloride derivative used as a reactive intermediate in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. Its structure, featuring a reactive carbonyl chloride group attached to a tertiary carbon within a cyclohexane ring, dictates its utility and its hazard profile. For researchers, scientists, and drug development professionals, a precise understanding of its hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is not merely a regulatory formality but a cornerstone of laboratory safety and experimental integrity.

Publicly available safety data for this compound often presents an incomplete picture, typically highlighting only its acute oral toxicity.[1][2] This guide provides a more comprehensive hazard assessment. By integrating available data with first-principle chemical reactivity, structure-activity relationships with analogous compounds, and established GHS classification criteria, we will construct a robust and safety-oriented GHS profile. This document is designed to provide the in-depth, field-proven insights necessary for the safe handling, use, and storage of this compound in a professional research environment.

Section 1: Physicochemical Properties and Intrinsic Reactivity

The hazard profile of this compound is fundamentally derived from its chemical structure. The acyl chloride functional group is inherently reactive, a characteristic essential for its synthetic utility but also the primary source of its danger.

Core Reactivity Principle: Hydrolysis Acyl chlorides react vigorously with nucleophiles. The most common nucleophile in a laboratory or biological setting is water. This compound will readily hydrolyze upon contact with moisture (e.g., in the air, on skin, in mucous membranes) to form 1-methylcyclohexanecarboxylic acid and highly corrosive hydrogen chloride (HCl) gas.

C₈H₁₃ClO + H₂O → C₈H₁₄O₂ + HCl

This exothermic reaction is the mechanistic basis for the severe corrosive effects the compound is expected to exhibit. The generation of HCl upon contact with tissue is responsible for causing severe skin burns, eye damage, and respiratory tract irritation.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 2890-61-1 | [2] |

| Molecular Formula | C₈H₁₃ClO | [2][3] |

| Molecular Weight | 160.64 g/mol | [2] |

| Physical State | Liquid (based on melting point) | [1] |

| Melting Point | Approx. -4 °C | [1] |

| Boiling Point | 100 °C @ 30 Torr | [4] |

| Density | 1.055 g/cm³ @ 20 °C | [1] |

Section 2: GHS Health Hazard Assessment

The following assessment synthesizes direct toxicological data with logical deductions based on chemical reactivity and surrogate data from structurally similar compounds.

Acute Toxicity

Data is available for oral and inhalation routes of exposure.

-

Oral: An LD50 in rats has been determined to be between 200 and 2000 mg/kg of body weight.[1] According to GHS criteria, this range falls into Category 4.

-

Inhalation: The LC50 in a male rat study was found to be 1305 mg/m³ air.[1] This value also corresponds to Category 4 for vapors.

-

Dermal: No data is available.[1]

Skin Corrosion / Irritation

While specific skin corrosion studies on this compound are not available in the cited literature, classification is mandated based on its chemical class and strong evidence from analogous compounds.

Expertise & Causality: As an acyl chloride, rapid hydrolysis on moist skin to produce HCl makes the substance highly likely to be corrosive. This is not just irritation; it is the chemical destruction of tissue.

Authoritative Grounding (Read-Across Approach):

-

The isomeric compound, 4-Methylcyclohexane-1-carbonyl chloride , is unambiguously classified as Skin Corrosion 1B (H314: Causes severe skin burns and eye damage) .[5]

-

The parent compound, Cyclohexanecarbonyl chloride (lacking the methyl group), is also classified as Skin Corrosion, Sub-category 1B (H314) .[6]

The addition of a methyl group at the 1-position does not diminish the reactivity of the acyl chloride group. Therefore, a classification of corrosive is scientifically justified and essential for safety.

Proposed Classification: Skin Corrosion, Sub-category 1B (H314: Causes severe skin burns and eye damage) .

Standard Protocol for Verification: OECD Test Guideline 404 This classification would be formally confirmed using the OECD 404 protocol for Acute Dermal Irritation/Corrosion. The test involves applying the substance to the skin of a test animal (typically a rabbit) and observing for signs of tissue damage over a period of up to 14 days. The presence of irreversible tissue damage (necrosis) through the epidermis and into the dermis would confirm a corrosive classification.

Serious Eye Damage / Irritation

The GHS framework provides a clear directive for classifying eye damage for skin-corrosive substances.

Expertise & Causality: Any substance classified as Skin Corrosion Category 1 is, by definition, considered to cause severe eye damage and is classified as Eye Damage Category 1 without further testing. The mechanism is the same: rapid hydrolysis producing HCl, which would be catastrophic to the sensitive tissues of the eye.

Proposed Classification: Serious Eye Damage, Category 1 (H318: Causes serious eye damage) .

Standard Protocol for Verification: OECD Test Guideline 405 Should testing be required, OECD 405 (Acute Eye Irritation/Corrosion) would be the standard. The substance is applied to one eye of an animal, and effects on the cornea, iris, and conjunctiva are scored. Severe, irreversible effects would lead to a Category 1 classification.

Respiratory Irritation

Inhalation of vapors or aerosols will lead to the same hydrolytic reaction in the moist environment of the respiratory tract.

Expertise & Causality: The formation of HCl gas upon contact with the mucous membranes of the nose, throat, and lungs will cause immediate and severe irritation.

Authoritative Grounding (Read-Across Approach):

-

The 4-methyl isomer provides a direct precedent, with a classification of Specific Target Organ Toxicity – Single Exposure (STOT SE), Category 3 (H335: May cause respiratory irritation) .[5]

Proposed Classification: Specific Target Organ Toxicity – Single Exposure, Category 3 (H335: May cause respiratory irritation) .

Section 3: GHS Physical Hazard Assessment

Flammability

No flash point data is available for this compound. However, the related compound Cyclohexanecarbonyl chloride is described as a "Combustible liquid".[7] Given its organic structure, it should be treated as potentially combustible and kept away from ignition sources.

Corrosivity to Metals

The parent compound, Cyclohexanecarbonyl chloride, is classified as Corrosive to metals, Category 1 (H290: May be corrosive to metals) .[6] This is likely due to the slow release of HCl in the presence of ambient moisture. It is prudent to assume this compound shares this property.

Proposed Classification: Corrosive to Metals, Category 1 (H290: May be corrosive to metals) .

Section 4: Consolidated GHS Classification and Labeling

Based on the comprehensive analysis above, the following GHS classification is recommended for ensuring the highest level of safety.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

-

Signal Word: Danger

-

Pictograms:

- (GHS05: Corrosion)

- (GHS07: Exclamation Mark)

-

Precautionary Statements (Selected):

-

Prevention: P234 (Keep only in original container), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]

-

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[6]

-

Storage: P405 (Store locked up), P406 (Store in corrosive resistant container).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

-

GHS Classification Decision Workflow

Caption: Decision logic for deriving the health hazard classification.

Section 5: Safe Handling and Experimental Protocols

Given the severe corrosive potential, all work with this compound must be conducted with stringent safety measures.

Protocol for Safe Handling and Use

-

Engineering Controls:

-

All handling, including transfers, weighing, and addition to reaction vessels, must be performed inside a certified chemical fume hood to control vapor exposure.

-

Ensure a safety shower and eyewash station are immediately accessible and tested regularly.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1] Standard safety glasses are insufficient.

-

Skin Protection: Wear a chemically resistant lab coat. Gauntlet-style gloves made of a suitable material (e.g., butyl rubber, Viton) should be worn. Always inspect gloves for integrity before use.[1]

-

Respiratory Protection: For non-routine operations or in case of ventilation failure, a full-face respirator with an appropriate acid gas/organic vapor cartridge is necessary.[1]

-

-

Handling Procedures:

-

Use non-sparking tools and ground equipment to prevent electrostatic discharge.[1]

-

Keep containers tightly closed when not in use and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

-

Handle away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Spills: Evacuate the area. Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do NOT use water. Place the absorbed material into a suitable container for hazardous waste disposal.

-

Conclusion

While supplier safety data for this compound may underrepresent its hazard profile by focusing solely on acute toxicity, a thorough scientific assessment reveals a much more significant danger. Based on the fundamental reactivity of the acyl chloride group and compelling data from structurally analogous compounds, it must be classified as a corrosive substance causing severe skin burns and eye damage (H314/H318), a respiratory irritant (H335), and potentially corrosive to metals (H290), in addition to being harmful if swallowed or inhaled (H302/H332). The appropriate signal word is Danger . Professionals in research and drug development must adopt this comprehensive classification to ensure personal safety and the integrity of their work, implementing the stringent handling protocols outlined in this guide.

References

-

RCI Labscan Limited. (2021). SAFETY DATA SHEET - Methylcyclohexane. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane D 14. Retrieved from [Link]

-

Chemsrc. (2025). 1-Methyl-1-cyclohexanecarbonyl chloride | CAS#:2890-61-1. Retrieved from [Link]

-

OxyChem. (n.d.). Methyl Chloride Handling & Storage Hazards. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohexane-1-carbonyl chloride. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C8H13ClO | CID 4189245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1-cyclohexanecarbonyl chloride | CAS#:2890-61-1 | Chemsrc [chemsrc.com]

- 4. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID CHLORIDE | 2890-61-1 [chemicalbook.com]

- 5. 4-Methylcyclohexane-1-carbonyl chloride | C8H13ClO | CID 12986357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation Conditions for 1-Methylcyclohexanecarbonyl Chloride

Introduction: Strategic Acylation with a Bulky Acyl Chloride

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones. These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. This guide provides a detailed exploration of the reaction conditions for a sterically demanding acylating agent: 1-Methylcyclohexanecarbonyl chloride.

The tertiary nature of the carbon adjacent to the carbonyl group in this compound introduces unique considerations for this reaction. While the fundamental mechanism remains the same, factors such as Lewis acid selection, solvent, temperature, and the potential for side reactions like decarbonylation become critical for achieving high yields and selectivity. These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for the successful acylation of various aromatic substrates.

Core Principles and Mechanistic Considerations

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to facilitate the formation of the acylium ion from the acyl chloride.

// Nodes AcylChloride [label="1-Methylcyclohexanecarbonyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="AlCl₃ (Lewis Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIonComplex [label="Acylium Ion-Lewis Acid\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AromaticRing [label="Aromatic Substrate\n(e.g., Benzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SigmaComplex [label="Arenium Ion\n(Sigma Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; ProductComplex [label="Ketone-AlCl₃\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Aryl 1-Methylcyclohexyl\nKetone", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl"]; AlCl3_regen [label="AlCl₃"]; H2O [label="H₂O (Workup)"];

// Edges AcylChloride -> AcyliumIonComplex [label="Coordination"]; LewisAcid -> AcyliumIonComplex; AcyliumIonComplex -> AcyliumIon [label="Chloride Abstraction"]; AcyliumIon -> SigmaComplex [label="Electrophilic Attack"]; AromaticRing -> SigmaComplex; SigmaComplex -> ProductComplex [label="Deprotonation by [AlCl₄]⁻"]; ProductComplex -> FinalProduct [label="Hydrolysis"]; H2O -> FinalProduct; SigmaComplex -> HCl; SigmaComplex -> AlCl3_regen; } ondot Caption: General mechanism of Friedel-Crafts Acylation.

A critical aspect of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents polyacylation.[1] The ketone product forms a complex with the Lewis acid, necessitating the use of stoichiometric or slightly excess amounts of the catalyst.[2]

The Challenge of Steric Hindrance and Potential Side Reactions

The bulky 1-methylcyclohexyl group can influence the reaction in several ways:

-

Steric Hindrance: The approach of the bulky acylium ion to the aromatic ring can be sterically hindered, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to less hindered acyl chlorides.

-

Decarbonylation: A significant side reaction to consider with tertiary acyl chlorides is the loss of carbon monoxide (decarbonylation) from the acylium ion to form a stable tertiary carbocation. This carbocation can then undergo Friedel-Crafts alkylation, leading to an undesired byproduct.

// Nodes AcyliumIon [label="1-Methylcyclohexyl\nAcylium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Decarbonylation [label="Decarbonylation\n(-CO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TertiaryCarbocation [label="1-Methylcyclohexyl\nCarbocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AromaticRing [label="Aromatic Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylationProduct [label="Desired Acylation Product\n(Ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylationProduct [label="Undesired Alkylation Product", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AcyliumIon -> Decarbonylation [label="Side Reaction"]; Decarbonylation -> TertiaryCarbocation; AcyliumIon -> AcylationProduct [label="Desired Pathway"]; AromaticRing -> AcylationProduct; TertiaryCarbocation -> AlkylationProduct [label="Alkylation"]; AromaticRing -> AlkylationProduct; } ondot Caption: Competing acylation and alkylation pathways.

To favor the desired acylation pathway, it is crucial to maintain a low reaction temperature, as the activation energy for decarbonylation is typically higher than that for acylation.

Experimental Protocols

Safety Precautions: Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. This compound is a corrosive acyl chloride. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. All glassware must be thoroughly dried before use.

Protocol 1: Acylation of Benzene

This protocol describes the synthesis of (1-Methylcyclohexyl)(phenyl)methanone.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (dried)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Cool the flask to 0 °C in an ice bath.

-

Solvent and Substrate Addition: Add anhydrous dichloromethane and benzene (1.5 equivalents) to the flask with stirring.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer in a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Reagent | Molar Ratio | Typical Amount (for 10 mmol scale) |

| This compound | 1.0 | 1.61 g |

| Anhydrous Aluminum Chloride | 1.1 | 1.47 g |

| Benzene | 1.5 | 1.17 g (1.33 mL) |

| Dichloromethane | - | 20 mL |

Protocol 2: Acylation of Toluene

This protocol details the synthesis of (1-Methylcyclohexyl)(p-tolyl)methanone, taking advantage of the ortho, para-directing nature of the methyl group. The para product is expected to be major due to reduced steric hindrance.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Toluene (dried)

-

Carbon disulfide (CS₂) or Nitrobenzene (as solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Set up the reaction glassware as described in Protocol 1.

-

Reagent Charging and Solvent: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in carbon disulfide or nitrobenzene. Cool the mixture to 0 °C.

-

Acyl Chloride Addition: Add this compound (1.0 equivalent) to the suspension.

-

Toluene Addition: Add toluene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 3-5 hours. Monitor by TLC.

-

Workup and Purification: Follow the workup and purification procedures as outlined in Protocol 1.

| Reagent | Molar Ratio | Typical Amount (for 10 mmol scale) |

| This compound | 1.0 | 1.61 g |

| Anhydrous Aluminum Chloride | 1.1 | 1.47 g |

| Toluene | 1.2 | 1.11 g (1.28 mL) |

| Carbon Disulfide | - | 25 mL |

Protocol 3: Acylation of Anisole

This protocol describes the acylation of the highly activated anisole ring. The reaction is expected to be faster and should be performed at a lower temperature to control selectivity and prevent side reactions. The para-isomer, (4-methoxyphenyl)(1-methylcyclohexyl)methanone, is the expected major product.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anisole (dried)

-

1,2-Dichloroethane (DCE, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble the glassware as in the previous protocols.

-

Reagent Charging: Add anhydrous AlCl₃ (1.2 equivalents) to anhydrous 1,2-dichloroethane in the reaction flask and cool to -10 °C to -5 °C.

-

Substrate Addition: Add anisole (1.0 equivalent) to the cooled suspension.

-

Acyl Chloride Addition: Add a solution of this compound (1.05 equivalents) in anhydrous DCE dropwise over 45-60 minutes, ensuring the temperature does not rise above -5 °C.

-

Reaction: Stir the mixture at -5 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Follow the workup and purification steps detailed in Protocol 1.

| Reagent | Molar Ratio | Typical Amount (for 10 mmol scale) |

| Anisole | 1.0 | 1.08 g (1.09 mL) |

| This compound | 1.05 | 1.69 g |

| Anhydrous Aluminum Chloride | 1.2 | 1.60 g |

| 1,2-Dichloroethane | - | 30 mL |

Troubleshooting and Optimization

-

Low Yield:

-

Moisture Contamination: Ensure all glassware is scrupulously dried and anhydrous reagents are used. Moisture deactivates the AlCl₃ catalyst.

-

Insufficient Catalyst: A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.

-

Reaction Temperature Too Low: While low temperatures are generally preferred to minimize side reactions, excessively low temperatures may slow the reaction rate significantly.

-

-

Formation of Alkylation Byproduct:

-

Reaction Temperature Too High: This is the primary cause of decarbonylation followed by alkylation. Maintain the recommended low temperatures.

-

Prolonged Reaction Time: Extended reaction times, even at low temperatures, can lead to the formation of the alkylation byproduct. Monitor the reaction by TLC and quench it once the starting material is consumed.

-

-

Poor Regioselectivity (for substituted arenes):

-

Steric Effects: The bulky acylating agent will predominantly favor substitution at the least sterically hindered position (e.g., para over ortho).

-

Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like carbon disulfide can sometimes improve para selectivity.

-

Conclusion

The Friedel-Crafts acylation using this compound is a viable method for the synthesis of sterically hindered aryl ketones. Success hinges on careful control of reaction parameters, particularly temperature, to mitigate the competing decarbonylation-alkylation pathway. The protocols provided herein offer a robust starting point for the acylation of a range of aromatic substrates. Further optimization of solvent, temperature, and reaction time may be necessary to achieve maximum yield and purity for specific applications.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Methylcyclohexanecarbonyl Chloride

Introduction: The Strategic Importance of the 1-Methylcyclohexyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of alicyclic scaffolds is a well-established strategy to enhance the physicochemical and pharmacokinetic properties of bioactive molecules. The 1-methylcyclohexyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. When introduced into a molecular framework via its reactive carbonyl chloride derivative, 1-Methylcyclohexanecarbonyl chloride, it can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block for the synthesis of pharmaceutical intermediates, with a focus on robust and reproducible protocols.

The carboxylic acid, ester, and amide functional groups are prevalent in a vast array of pharmaceutical compounds, contributing significantly to their biological activity and bioavailability[1]. This compound, as a reactive acylating agent, serves as an efficient precursor for the formation of stable amide and ester linkages, which are cornerstones in the structure of numerous drugs[2]. The inherent properties of the 1-methylcyclohexyl group can impart desirable characteristics to a drug candidate, such as increased metabolic stability by blocking potential sites of oxidation.

This document will detail the chemical properties and safety considerations for this compound, followed by detailed protocols for its application in two key reaction types relevant to pharmaceutical synthesis: Amide Bond Formation and Friedel-Crafts Acylation.

Reagent Profile and Safety Considerations

This compound (C₈H₁₃ClO) is a colorless to pale yellow liquid with a pungent odor. It is a reactive acyl chloride that is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.

| Property | Value | Source |

| IUPAC Name | 1-methylcyclohexane-1-carbonyl chloride | [3] |

| CAS Number | 2890-61-1 | [3] |

| Molecular Formula | C₈H₁₃ClO | [3] |

| Molecular Weight | 160.64 g/mol | [3] |

| Boiling Point | 100 °C at 30 Torr | ChemicalBook[4] |

| Density | ~1.055 g/cm³ at 20 °C | ECHEMI[5] |

Safety Data: this compound is classified as harmful if swallowed and can cause skin and eye irritation[3]. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Core Application I: Amide Bond Formation for Bioactive Scaffolds

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry, with a significant percentage of all commercialized pharmaceuticals containing this functional group[1]. Acyl chlorides, such as this compound, are highly reactive electrophiles that readily couple with primary and secondary amines to form amides, often under mild conditions[2]. This reaction, a variant of the Schotten-Baumann reaction, is a cornerstone for building diverse libraries of compounds for biological screening.

Causality Behind Experimental Choices:

The direct coupling of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride, circumvents this issue and allows the reaction to proceed, typically at room temperature in the presence of a non-nucleophilic base[2]. The base, commonly a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the amide product. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the acyl chloride.

Detailed Protocol: Synthesis of N-(4-cyanophenyl)-1-methylcyclohexanecarboxamide

This protocol describes a representative synthesis of a potential pharmaceutical intermediate by reacting this compound with 4-aminobenzonitrile. The resulting N-aryl amide contains a versatile nitrile group that can be further elaborated into other functional groups, such as tetrazoles or carboxylic acids, which are common in pharmaceutical agents.

Materials:

-

This compound (≥97%)

-

4-Aminobenzonitrile (≥98%)

-

Triethylamine (TEA, ≥99.5%, anhydrous)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for workup and purification

Experimental Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-aminobenzonitrile (1.18 g, 10 mmol) and anhydrous dichloromethane (40 mL). Stir the mixture at room temperature until the amine is fully dissolved.

-

Addition of Base: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq.) to the solution.

-

Acylation: In a separate dry dropping funnel, dissolve this compound (1.61 g, 10 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL). Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Work-up:

-

Quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-cyanophenyl)-1-methylcyclohexanecarboxamide.

Expected Results & Characterization:

The expected product is a white to off-white solid. The yield should be in the range of 80-95% after purification. Characterization can be performed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons of the cyanophenyl ring and the aliphatic protons of the 1-methylcyclohexyl group.

-

¹³C NMR: Expect signals for the amide carbonyl, the nitrile carbon, and the carbons of the aromatic and aliphatic rings.

-

IR Spectroscopy: Look for a strong absorption band for the amide carbonyl (C=O) around 1650-1680 cm⁻¹ and a sharp peak for the nitrile (C≡N) group around 2220-2240 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Core Application II: Friedel-Crafts Acylation for Aryl Ketone Intermediates

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that introduces an acyl group onto an aromatic ring. This reaction is of great importance in the synthesis of aryl ketones, which are common intermediates in the preparation of numerous pharmaceuticals. The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion that then undergoes electrophilic aromatic substitution.

Causality Behind Experimental Choices:

The key to a successful Friedel-Crafts acylation is the generation of the acylium ion. Lewis acids like AlCl₃ coordinate to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion. The aromatic substrate then acts as a nucleophile, attacking the acylium ion. Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to polysubstitution because the resulting ketone is less reactive than the starting aromatic compound. The choice of a non-polar, aprotic solvent such as dichloromethane or carbon disulfide is essential to dissolve the reactants and facilitate the reaction without interfering with the Lewis acid catalyst.

Detailed Protocol: Synthesis of (1-Methylcyclohexyl)(phenyl)methanone

This protocol outlines the Friedel-Crafts acylation of benzene with this compound to produce (1-methylcyclohexyl)(phenyl)methanone. This aryl ketone intermediate can be a precursor for various pharmaceutical scaffolds through further functionalization of the ketone or the aromatic ring.

Materials:

-

This compound (≥97%)

-

Benzene (anhydrous, ≥99.8%)

-

Aluminum chloride (AlCl₃, anhydrous, ≥99%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Ice-water bath

-

Concentrated Hydrochloric acid (HCl)

-

Standard glassware for reaction, workup, and purification

Experimental Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.47 g, 11 mmol, 1.1 eq.) and anhydrous dichloromethane (30 mL). Cool the suspension to 0-5 °C in an ice-water bath.

-

Formation of Acylium Ion: In the dropping funnel, prepare a solution of this compound (1.61 g, 10 mmol, 1.0 eq.) in anhydrous benzene (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by TLC.

-

Work-up:

-